Triethylhexylammonium bromide (CAS: 13028-71-2) is an asymmetric quaternary ammonium salt (QAS). Unlike common symmetric salts such as tetrabutylammonium bromide (TBAB), its distinct molecular structure, featuring three ethyl groups and one hexyl group, provides a unique combination of steric and electronic properties. This structural asymmetry is a key differentiator, influencing its performance as a phase-transfer catalyst, its function as an electrolyte component, and its utility as a surfactant or capping agent in materials synthesis. [1] These attributes often translate into specific advantages in processability, solubility, and reaction control where generic, symmetric QAS may not be suitable.
Direct substitution of Triethylhexylammonium bromide with more common symmetric salts like Tetrabutylammonium bromide (TBAB) or Tetrahexylammonium bromide is often unviable. The asymmetric cation structure disrupts crystal lattice packing, which can significantly lower the melting point and alter solubility profiles, impacting its use as an ionic liquid or in specific solvent systems. [1] Furthermore, the cation's unique interfacial behavior provides differential performance in phase-transfer catalysis and as a structure-directing agent in nanoparticle synthesis, where symmetric analogues yield different efficiencies or particle morphologies. The bromide anion itself is also critical, participating directly in certain electrochemical processes and offering different reactivity compared to chloride or non-coordinating anions, making the entire salt compound-specific for many applications.
The asymmetric structure of Triethylhexylammonium bromide disrupts efficient crystal packing, resulting in a significantly lower melting point compared to symmetric quaternary ammonium salts of similar size, such as Tetrahexylammonium bromide. This property is critical for applications requiring a liquid catalyst or electrolyte at moderate temperatures.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 84-86 °C (for Triethylhexylammonium bromide) |
| Comparator Or Baseline | Tetrahexylammonium bromide: 99-100 °C |
| Quantified Difference | ≈15 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
A lower melting point enhances processability, enabling its use as a solvent-free ionic liquid or in formulations where a liquid state near room temperature is a procurement requirement.
In the seed-mediated synthesis of gold nanorods, Triethylhexylammonium bromide acts as a critical co-surfactant. When added to a standard CTAB (cetyltrimethylammonium bromide) growth solution, it quantitatively increases the aspect ratio of the resulting nanorods. A study demonstrated that incorporating 1 mL of 0.1 M Triethylhexylammonium bromide shifted the longitudinal surface plasmon resonance (SPR) peak from ~760 nm to ~850 nm, indicating the formation of longer, higher-aspect-ratio nanorods not achievable with CTAB alone. [1]
| Evidence Dimension | Longitudinal SPR Peak of Gold Nanorods (nm) |
| Target Compound Data | ≈850 nm (with Triethylhexylammonium bromide) |
| Comparator Or Baseline | ≈760 nm (CTAB only) |
| Quantified Difference | ≈90 nm red-shift, indicating a significant increase in nanorod aspect ratio |
| Conditions | Aqueous seed-mediated synthesis of gold nanorods using HAuCl4, ascorbic acid, and AgNO3 in a CTAB solution. |
This provides a specific method for tuning nanoparticle morphology, a critical procurement factor for applications in plasmonics, sensing, and catalysis where optical properties are paramount.
The triethylhexylammonium cation is a suitable precursor for creating low-viscosity, room-temperature ionic liquids (RTILs). When paired with the triethylhexylborate anion, it forms an RTIL with a wide electrochemical window and high conductivity, properties attributed to the cation's asymmetry which frustrates crystallization. [1] Symmetric cations like tetrabutylammonium, when paired with common anions like bromide, typically form solids with much higher melting points, making them unsuitable for RTIL applications.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Forms a room-temperature ionic liquid (with appropriate anion) |
| Comparator Or Baseline | Tetrabutylammonium bromide: Solid, m.p. ~103 °C |
| Quantified Difference | Liquid vs. Solid at room temperature |
| Conditions | Comparison of the triethylhexylammonium cation's potential versus the common tetrabutylammonium cation for forming RTILs. |
For buyers developing electrolytes or specialized solvent systems, selecting this cation as a precursor is a direct path to formulating materials that are liquid and functional at ambient temperatures.
Due to its low melting point relative to symmetric analogs, this compound is the right choice for developing ionic liquids or electrolyte solutions that must remain in a liquid, processable state at or near room temperature. Its asymmetric cation structure is a key enabler for creating non-aqueous electrolytes for electrochemical devices or as a solvent-free reaction medium for catalysis. [1]
This compound should be selected when precise control over nanoparticle aspect ratio is a critical requirement. Its demonstrated ability to increase the length of gold nanorods when used as a co-surfactant makes it a valuable procurement choice for R&D in plasmonics, biomedical imaging, and sensing, where optical properties are directly tied to particle shape. [2]
In biphasic reactions where the catalyst's interfacial properties are key, the unique structure of Triethylhexylammonium bromide can offer performance advantages. It is a logical choice for screening and optimization when common catalysts like TBAB provide suboptimal yield or selectivity, particularly in systems where its distinct solubility profile can improve catalyst-reactant interactions.
Irritant